molecular formula C8H9FN2O4S B1216565 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- CAS No. 143790-05-0

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

Cat. No. B1216565
M. Wt: 248.23 g/mol
InChI Key: KOGYOPLNKQJQFM-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-, also known as 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-, is a useful research compound. Its molecular formula is C8H9FN2O4S and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
5-Fluoro-2-hydroxymethyl-1,3-oxathiolane, Ethyl chloroformate, Triethylamine, Hydrazine hydrate, Acetic anhydride, Sodium acetate, Chloroacetic acid, Sodium hydroxide, Ammonium chloride, Sulfuric acid, Sodium nitrite, Sodium azide, Sodium bicarbonate, 2,4(1H,3H)-Pyrimidinedione

Reaction
Step 1: Protection of the hydroxyl group in 5-Fluoro-2-hydroxymethyl-1,3-oxathiolane with chloroacetic acid and sodium hydroxide to form 5-Fluoro-2-(chloromethyl)-1,3-oxathiolane, Step 2: Reaction of 5-Fluoro-2-(chloromethyl)-1,3-oxathiolane with sodium azide in the presence of copper sulfate to form 5-Fluoro-2-(azidomethyl)-1,3-oxathiolane, Step 3: Reduction of 5-Fluoro-2-(azidomethyl)-1,3-oxathiolane with hydrogen gas and palladium on carbon catalyst to form 5-Fluoro-2-(aminomethyl)-1,3-oxathiolane, Step 4: Protection of the amino group in 5-Fluoro-2-(aminomethyl)-1,3-oxathiolane with acetic anhydride and sodium acetate to form 5-Fluoro-1-(acetyloxymethyl)-2-aminomethyl-1,3-oxathiolane, Step 5: Reaction of 5-Fluoro-1-(acetyloxymethyl)-2-aminomethyl-1,3-oxathiolane with ethyl chloroformate and triethylamine to form 5-Fluoro-1-(2-(ethoxycarbonylmethyl)-1,3-oxathiolan-5-yl)-2-aminomethyl-1,3-oxathiolane, Step 6: Cyclization of 5-Fluoro-1-(2-(ethoxycarbonylmethyl)-1,3-oxathiolan-5-yl)-2-aminomethyl-1,3-oxathiolane with chloroacetic acid and sodium hydroxide to form 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

properties

IUPAC Name

5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGYOPLNKQJQFM-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=O)NC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162963
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-

CAS RN

143790-05-0, 145281-92-1
Record name 2',3'-Dideoxy-5-fluoro-3'-thiauridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143790050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145281921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.